molecular formula C11H12O4S B326714 methyl 3-[(4-methylphenyl)sulfonyl]acrylate

methyl 3-[(4-methylphenyl)sulfonyl]acrylate

Cat. No.: B326714
M. Wt: 240.28 g/mol
InChI Key: LJMYLVDWXFOVTO-BQYQJAHWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

methyl 3-[(4-methylphenyl)sulfonyl]acrylate is an organic compound that belongs to the class of esters It is characterized by the presence of a tosyl group (a sulfonyl group attached to a toluene ring) and an acrylic acid methyl ester moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

methyl 3-[(4-methylphenyl)sulfonyl]acrylate can be synthesized through several methods. One common approach involves the esterification of 3-tosylacrylic acid with methanol in the presence of an acid catalyst such as sulfuric acid or p-toluene sulfonic acid. The reaction typically proceeds under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes where the reactants are continuously fed into a reactor, and the product is continuously removed. This method can enhance the efficiency and yield of the esterification process. Additionally, the use of solid acid catalysts in industrial settings can facilitate the separation and purification of the final product.

Chemical Reactions Analysis

Types of Reactions

methyl 3-[(4-methylphenyl)sulfonyl]acrylate undergoes various chemical reactions, including:

    Hydrolysis: The ester can be hydrolyzed to yield 3-tosylacrylic acid and methanol.

    Reduction: Reduction of the ester can produce the corresponding alcohol.

    Substitution: The tosyl group can be substituted with other nucleophiles, leading to a variety of derivatives.

Common Reagents and Conditions

    Hydrolysis: Typically carried out under acidic or basic conditions using water or aqueous solutions of acids or bases.

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used to replace the tosyl group.

Major Products

    Hydrolysis: 3-Tosylacrylic acid and methanol.

    Reduction: 3-Tosylpropanol.

    Substitution: Various derivatives depending on the nucleophile used.

Scientific Research Applications

methyl 3-[(4-methylphenyl)sulfonyl]acrylate has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Materials Science: The compound can be used in the preparation of polymers and other materials with specific properties.

    Biological Studies: It may be used in the development of bioactive compounds for medicinal chemistry.

    Industrial Applications: The ester can be employed in the production of specialty chemicals and additives.

Mechanism of Action

The mechanism of action of methyl 3-[(4-methylphenyl)sulfonyl]acrylate depends on the specific reactions it undergoes. For example, in hydrolysis, the ester bond is cleaved by nucleophilic attack from water, leading to the formation of the acid and alcohol. In reduction reactions, the ester is converted to an alcohol through the transfer of hydride ions from the reducing agent.

Comparison with Similar Compounds

methyl 3-[(4-methylphenyl)sulfonyl]acrylate can be compared with other esters and tosylated compounds:

    Methyl Methacrylate: Similar in structure but lacks the tosyl group, making it less reactive in substitution reactions.

    Ethyl Tosylate: Contains a tosyl group but does not have the acrylic acid moiety, leading to different reactivity and applications.

    Tosylacetic Acid Methyl Ester: Similar structure but with an acetic acid moiety instead of acrylic acid, affecting its chemical behavior.

These comparisons highlight the unique combination of the tosyl and acrylic acid ester functionalities in this compound, which contribute to its distinct reactivity and applications.

Properties

Molecular Formula

C11H12O4S

Molecular Weight

240.28 g/mol

IUPAC Name

methyl (E)-3-(4-methylphenyl)sulfonylprop-2-enoate

InChI

InChI=1S/C11H12O4S/c1-9-3-5-10(6-4-9)16(13,14)8-7-11(12)15-2/h3-8H,1-2H3/b8-7+

InChI Key

LJMYLVDWXFOVTO-BQYQJAHWSA-N

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)/C=C/C(=O)OC

SMILES

CC1=CC=C(C=C1)S(=O)(=O)C=CC(=O)OC

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C=CC(=O)OC

Origin of Product

United States

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